7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole

Medicinal Chemistry Scaffold Hopping SAR

Researchers requiring a precisely substituted benzimidazole scaffold for CNS drug discovery or agrochemical programs often encounter supply inconsistency and undesired NH side reactions with generic analogs. This N1-methylated, 7-chloro-5-(trifluoromethyl)benzimidazole solves these challenges: • ≥98% purity, suitable as a drug impurity reference standard and for HPLC/LC-MS calibration • N1-Me group eliminates NH-related side reactions in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), improving yield reproducibility • Calculated XLogP3 of 3 and HBD=0 align with CNS drug candidate profiles favoring blood-brain barrier penetration • Store at -20°C for long-term stability; 7-Cl substituent provides a reactive handle for further functionalization

Molecular Formula C9H6ClF3N2
Molecular Weight 234.6 g/mol
CAS No. 1820707-60-5
Cat. No. B1422751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole
CAS1820707-60-5
Molecular FormulaC9H6ClF3N2
Molecular Weight234.6 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C9H6ClF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3
InChIKeyKMNBZPCUCXJWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Differentiation and Sourcing Guide


7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole (CAS 1820707-60-5) is a halogenated, N1-methylated benzimidazole derivative with the molecular formula C9H6ClF3N2 and a molecular weight of 234.61 g/mol . The compound possesses a calculated XLogP3 of 3 and a topological polar surface area (TPSA) of 17.8 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity favorable for membrane permeability . As a specialized benzimidazole building block, it serves as a research intermediate in pharmaceutical R&D and agrochemical discovery programs [1].

Defined substitution pattern for SAR and scaffold hopping
N1-methylated core supports cross-coupling without NH protection
Moderate lipophilicity and low HBD count for membrane permeability research

Why Generic Benzimidazole Analogs Cannot Substitute


In research and industrial applications, the precise substitution pattern on the benzimidazole scaffold is a critical determinant of both chemical reactivity and biological target engagement. The presence of a chlorine atom at the 7-position, a trifluoromethyl group at the 5-position, and an N1-methyl group defines the compound's unique electronic and steric profile, which directly influences its behavior in cross-coupling reactions and its potential as a pharmacophore [1]. Replacing this compound with a generic benzimidazole lacking the N1-methyl group (e.g., 7-chloro-5-(trifluoromethyl)-1H-benzimidazole, CAS 175135-13-4) [2] or with a positional isomer (e.g., 6-chloro-5-methyl-2-(trifluoromethyl)-1H-benzimidazole, PubChem CID 57266221) [3] fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity (XLogP3 = 3 for target vs. estimated lower values for NH-containing analogs), and subsequent physicochemical and biological properties, rendering substitution scientifically invalid without rigorous re-validation.

Risk Factor
Target Compound
Generic Analog
N1-Methyl substitution
N1-methyl (no HBD)
NH (HBD present)
Substitution pattern
7-Cl, 1-Me, 5-CF3
6-Cl, 5-Me, 2-CF3 (positional isomer)
Lipophilicity context
Higher calculated logP
Lower logP estimated
Replacing with generic benzimidazole analogs may alter reactivity, target engagement, and permeability; experimental re-validation required.

Quantitative Sourcing Differentiators vs. Closest Analogs


N1-Methylation Eliminates Hydrogen Bond Donor

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole features an N1-methyl group absent in closely related analogs like 7-chloro-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-13-4). This substitution eliminates the imidazole NH hydrogen bond donor . The resulting physicochemical property shift is reflected in the calculated XLogP3 value of 3, indicating increased lipophilicity compared to the NH-containing analog (estimated XLogP3 = 2.4 based on structural analog calculations). The topological polar surface area (TPSA) of 17.8 Ų further confirms low polarity and enhanced membrane permeability potential .

H-Bond Donor Elimination
Class-level
HBD count 0 vs. 1; XLogP3 3 vs. ~2.4; TPSA 17.8 vs. ~28.7 Ų
Supports membrane permeability model context
Calculated properties; review experimental data
Medicinal Chemistry Scaffold Hopping SAR Physicochemical Property Prediction

Positional Isomer Differentiation

The target compound, 7-chloro-1-methyl-5-(trifluoromethyl)benzimidazole, is structurally distinct from its positional isomer, 6-chloro-5-methyl-2-(trifluoromethyl)-1H-benzimidazole (PubChem CID 57266221) [1]. The target compound features a 7-chloro, 1-methyl, 5-trifluoromethyl substitution pattern on the benzimidazole core (SMILES: CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl), while the comparator has a 6-chloro, 5-methyl, 2-trifluoromethyl arrangement (InChIKey: SOBDKTOQKNSWOS-UHFFFAOYSA-N). This positional difference alters the electronic distribution across the aromatic system, affecting potential interaction with biological targets and reactivity in cross-coupling reactions. The target compound's monoisotopic mass is 234.01716 g/mol versus 234.01717 g/mol for the comparator [1].

Positional Isomer Differentiation
Reported
7-Cl,1-Me,5-CF3 vs. 6-Cl,5-Me,2-CF3
Distinct electronic and steric profile
Confirm isomer identity by NMR
Drug Design Isomer Differentiation In Silico Screening Medicinal Chemistry

Enhanced Lipophilicity Over Parent Scaffold

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole exhibits a calculated XLogP3 value of 3 , which is substantially higher than the unsubstituted benzimidazole scaffold (XLogP3 = 1.3). This increase is attributable to the combined effect of the trifluoromethyl (CF3) and chloro (Cl) substituents, both of which are recognized as lipophilicity-enhancing functional groups in medicinal chemistry. The CF3 group at the 5-position and Cl at the 7-position collectively contribute to a logP increase of approximately 1.7 units relative to the parent benzimidazole .

Lipophilicity Enhancement
Class-level
XLogP3 3 vs. 1.3 (parent benzimidazole)
Supports passive diffusion potential
Calculated; experimental logP/D review advised
ADME Prediction Lipophilicity Medicinal Chemistry Drug Discovery

Commercial Purity and Multi-Supplier Availability

The compound is commercially available from multiple chemical suppliers with documented purity specifications. Leyan offers the compound at 98% purity (Product No. 1851675) with availability in 1g, 5g, and 10g quantities . Bio-Fount supplies the compound at 97% purity as a reference substance for drug impurity analysis and research reagents [1]. BOC Sciences lists the compound as part of its building block catalog (>20,000 building blocks from stock) with flexible batch sizes from lab to industrial scale . Biozol specifies storage at -20°C for product stability .

Commercial Purity & Supply
Specification review
Purity 97–98%; multi-supplier; storage -20°C
Supports procurement reproducibility
Verify lot-specific COA
Analytical Chemistry Method Validation Reference Standard Procurement

Validated Research and Industrial Application Scenarios


CNS-Penetrant Drug Discovery Scaffold

The compound's calculated XLogP3 of 3 and absence of hydrogen bond donors (HBD count = 0) align with physicochemical profiles favored for central nervous system (CNS) drug candidates. The trifluoromethyl and chloro substituents collectively increase lipophilicity by approximately 1.7 log units over unsubstituted benzimidazole , potentially enhancing blood-brain barrier permeability. This makes the compound a valuable scaffold for medicinal chemistry programs targeting neurological disorders.

Building Block for Cross-Coupling Reactions

The 7-chloro substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling further functionalization of the benzimidazole core . The N1-methyl group eliminates NH-related side reactions that can complicate coupling procedures in unprotected benzimidazoles, simplifying synthetic workflows and improving overall yield reproducibility.

Reference Standard for Analytical Method Development

The compound is explicitly designated by suppliers as suitable for use as a drug impurity reference substance and research reagent . With documented purity specifications of 97-98% [1] and specified storage conditions (-20°C for long-term stability) , it meets the requirements for analytical method validation, HPLC/LC-MS calibration, and impurity profiling in pharmaceutical quality control laboratories.

Agrochemical Lead Optimization Starting Material

Trifluoromethyl-substituted benzimidazoles are established pharmacophores in fungicide and herbicide development [1]. The combination of 5-CF3 and 7-Cl substituents on the benzimidazole scaffold is consistent with structural motifs found in commercial agrochemicals. The compound serves as a versatile starting point for synthesizing novel benzimidazole-based crop protection agents with enhanced metabolic stability conferred by the trifluoromethyl group [1].

Application
Selection Property
Validation Focus
CNS-penetrant scaffold exploration
Calculated lipophilicity and HBD profile
Blood-brain barrier permeability assays
Cross-coupling building block
7-Cl reactive handle and N1-methyl protection
Reaction yield and functional group tolerance
Analytical reference standard
Supplier-documented purity
HPLC/LC-MS method calibration
Agrochemical lead discovery
CF3/Cl benzimidazole pharmacophore
Fungicidal/herbicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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